molecular formula C10H8BrNS B1273740 5-Bromo-4-methyl-2-phenyl-1,3-thiazole CAS No. 28771-82-6

5-Bromo-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B1273740
CAS No.: 28771-82-6
M. Wt: 254.15 g/mol
InChI Key: XNYKJKJMPCGEQI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole derivatives, including 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, is the Hantzsch thiazole synthesis. This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions . For this compound, the starting materials would typically include 4-bromo-2-methylacetophenone and thiourea. The reaction is carried out in ethanol with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole depends on its specific application. In biological systems, thiazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit bacterial enzymes or disrupt fungal cell membranes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYKJKJMPCGEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383714
Record name 5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28771-82-6
Record name 5-bromo-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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